N-(2-Methoxy-5-methylphenyl)pyrrolidine-2-carboxamide is an organic compound notable for its structural characteristics and potential applications in medicinal chemistry. This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, along with a carboxamide functional group and a methoxy-substituted aromatic system. The presence of these functional groups suggests that this compound may exhibit interesting biological activities.
The compound can be synthesized through various organic reactions, often involving starting materials such as substituted anilines and carboxylic acid derivatives. It is important to note that while specific commercial sources for this compound may not be widely available, it can be synthesized in laboratory settings using established organic chemistry techniques.
N-(2-Methoxy-5-methylphenyl)pyrrolidine-2-carboxamide falls under the category of pyrrolidine derivatives. It is classified as an amide due to the presence of the carboxamide group. Compounds of this type are often studied for their pharmacological properties, including potential anti-inflammatory, analgesic, or anticancer activities.
The synthesis of N-(2-Methoxy-5-methylphenyl)pyrrolidine-2-carboxamide typically involves several steps:
The synthesis may employ methods such as:
The molecular formula for N-(2-Methoxy-5-methylphenyl)pyrrolidine-2-carboxamide is . The structure consists of:
The compound's molecular weight is approximately 205.27 g/mol. Its three-dimensional conformation can be analyzed using computational chemistry methods to predict its reactivity and interaction with biological targets.
N-(2-Methoxy-5-methylphenyl)pyrrolidine-2-carboxamide can participate in various chemical reactions:
Specific reaction conditions such as temperature, pH, and solvent choice significantly influence the yield and selectivity of these reactions. For example, using a polar aprotic solvent like dimethyl sulfoxide can enhance nucleophilicity.
The mechanism of action for N-(2-Methoxy-5-methylphenyl)pyrrolidine-2-carboxamide in biological systems may involve:
Studies on similar compounds have shown that modifications in the aromatic substituents can significantly alter biological activity, suggesting that N-(2-Methoxy-5-methylphenyl)pyrrolidine-2-carboxamide might exhibit unique pharmacological properties.
N-(2-Methoxy-5-methylphenyl)pyrrolidine-2-carboxamide is expected to be a solid at room temperature, with potential melting points ranging from 100°C to 150°C based on similar compounds.
Relevant analyses such as infrared spectroscopy and nuclear magnetic resonance could provide insights into its functional groups and confirm its structure.
N-(2-Methoxy-5-methylphenyl)pyrrolidine-2-carboxamide has potential applications in:
Research into similar compounds has shown promising results in areas such as anti-cancer therapies and antimicrobial agents, indicating that N-(2-Methoxy-5-methylphenyl)pyrrolidine-2-carboxamide could also possess valuable therapeutic properties.
Pyrrolidine-2-carboxamide derivatives represent a privileged scaffold in medicinal chemistry due to their stereochemical versatility, conformational rigidity, and hydrogen-bonding capabilities. The pyrrolidine ring’s saturated nature enables cis-trans isomerism around the carboxamide bond, facilitating optimal target engagement. This scaffold’s bioisosteric relationship with peptide bonds allows mimicry of protein secondary structures, making it invaluable for enzyme inhibition. Notably, 5-methyl-2-carboxamidepyrrole derivatives demonstrate dual inhibitory activity against microsomal prostaglandin E2 synthase-1 (mPGES-1) and soluble epoxide hydrolase (sEH), key targets in inflammation and oncology . The carboxamide group serves as a hydrogen-bond donor/acceptor anchor point, while the pyrrolidine nitrogen enables N-substitution for pharmacokinetic optimization. This structural duality enables penetration of diverse target classes, evidenced by clinical candidates like BMS-582949 (p38α MAP kinase inhibitor) featuring analogous carboxamide-pyrrolidine cores [5].
Table 1: Bioactive Pyrrolidine Carboxamide Derivatives with Therapeutic Relevance
Compound | Core Structure | Key Bioactivity | Target | |
---|---|---|---|---|
BMS-582949 | Pyrrolo[1,2-f][1,2,4]triazine-6-carboxamide | p38α inhibition (IC₅₀ ~nM) | Inflammatory diseases | |
R004 (Imidazole-dihydroisoxazole) | 4,5-dihydroisoxazole-5-carboxamide | PAR-2 antagonism | Rheumatoid arthritis | [3] |
5-Methyl-2-carboxamidepyrrole-based | Pyrrole-3-carboxamide | mPGES-1/sEH dual inhibition (IC₅₀ ~1-5µM) | Inflammation/cancer | |
N-(2-(diethylamino)ethyl)-5-formyl-2,4-dimethylpyrrole-3-carboxamide | Pyrrole-3-carboxamide | Tyrosine kinase inhibition | Oncology | [4] |
The strategic fusion of substituted phenyl rings with pyrrolidine carboxamides originated from natural product derivatization in the 1990s. Early analogs featured simple meta- or para-substituted phenyl groups, but optimization revealed ortho-substitution (e.g., 2-methoxy) significantly enhanced target affinity by enforcing coplanarity with the pyrrolidine ring. The evolution accelerated with the discovery that N-(2-methoxyphenyl)-5-oxopyrrolidine-2-carboxamide serves as a versatile synthon for PAR-2 inhibitors [1]. This hybrid architecture gained prominence in rheumatology with 3-(2-butyl-5-chloro-1H-imidazole-4-yl)-N-[4-methoxy-3-(trifluoromethyl)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxamide (R004), where the ortho-positioned methoxy group conferred optimal PAR-2 receptor occupancy [3]. The 2000s saw diversification into tyrosine kinase inhibitors featuring N-(2-(dialkylamino)ethyl)-pyrrole-3-carboxamides, where aromatic substitutions modulated kinase selectivity [4]. Contemporary designs like N-[2-Methoxy-5-(4-morpholinylsulfonyl)phenyl]-5-methylfuro[3,2-b]pyridine-2-carboxamide integrate sulfonamide linkers to enhance solubility while retaining the core phenyl-pyrrolidine pharmacophore [2].
The 2-methoxy group in N-(2-methoxy-5-methylphenyl)pyrrolidine-2-carboxamide serves dual purposes: steric guidance and electronic modulation. Positioned ortho to the amide linkage, it enforces a near-perpendicular dihedral angle (~85°) between phenyl and pyrrolidine rings, preventing co-planarity and reducing metabolic oxidation. The methoxy oxygen’s lone pairs participate in water-bridging hydrogen bonds within enzyme active sites, as demonstrated in crystal structures of p38α inhibitors [5]. Contrastingly, the 5-methyl group provides hydrophobic bulk without significant steric hindrance. In mPGES-1 inhibitors, 5-methyl-substituted pyrrole carboxamides showed 3-fold greater enzyme affinity than unsubstituted analogs due to favorable van der Waals contacts with Leu126 and Val37 . This methyl group’s position also blocks cytochrome P450-mediated hydroxylation, enhancing metabolic stability. The synergistic effect is evident in R004 derivatives: 2-methoxy/5-methyl substitution patterns yield 10-fold higher in vivo anti-inflammatory activity compared to meta-substituted analogs [3].
Table 2: Impact of Methoxy/Methyl Substitution Patterns on Pharmacological Parameters
Substitution Pattern | Target Affinity (IC₅₀/Ki) | Metabolic Stability (t₁/₂, min) | Cellular Potency (EC₅₀) | |
---|---|---|---|---|
2-Methoxy only | PAR-2: 180 nM | Rat hepatocytes: 42 | Anti-inflammatory: 1.2 µM | [3] |
5-Methyl only | mPGES-1: 3.7 µM | Rat hepatocytes: 67 | Anti-inflammatory: 5.8 µM | |
2-Methoxy/5-methyl | PAR-2: 38 nM | Rat hepatocytes: 116 | Anti-inflammatory: 0.3 µM | [3] |
3-Methoxy/4-methyl | sEH: 12 µM | Rat hepatocytes: 29 | Cytokine reduction: >10 µM |
The methoxy group’s electron-donating capacity (+R effect) elevates the phenyl ring’s HOMO energy, facilitating π-stacking with tyrosine residues (e.g., Tyr130 in mPGES-1). Quantum mechanical calculations reveal a 0.35 eV HOMO elevation in 2-methoxyphenyl vs unsubstituted phenyl . Meanwhile, the methyl group’s hyperconjugative effect subtly redistributes electron density, creating a localized hydrophobic region. This combination enables simultaneous optimization of solubility (cLogP reduction by ~0.4 vs di-methyl analogs) and membrane permeability (PAMPA > 5 × 10⁻⁶ cm/s) [9]. In cancer therapeutics, N’-methyl-2-pyridone-5-carboxamide derivatives leverage similar electronic perturbations for biomarker interactions, underscoring the generality of this design principle [10].
CAS No.: 79-76-5
CAS No.: 92292-84-7
CAS No.:
CAS No.:
CAS No.: 210643-85-9
CAS No.: 123301-46-2